ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a functionalized cycloheptathiophene derivative characterized by a seven-membered cycloheptane ring fused to a thiophene moiety. The molecule features an ethyl ester group at position 3 and a 3,4,5-triethoxybenzoyl-substituted amide at position 2 (see Table 1 for structural details).
Properties
IUPAC Name |
ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO6S/c1-5-29-18-14-16(15-19(30-6-2)22(18)31-7-3)23(27)26-24-21(25(28)32-8-4)17-12-10-9-11-13-20(17)33-24/h14-15H,5-13H2,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVZRVHDWWTJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3,4,5-triethoxybenzoyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted benzoyl or thiophene compounds .
Scientific Research Applications
Ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of various dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Alkoxy Substitutents : Fluorinated derivatives (e.g., 2-fluoro, 4-fluoro) show higher melting points (~117°C) compared to chloro analogues (91–92°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) . The target compound’s triethoxy groups may increase solubility in polar aprotic solvents but reduce crystallinity due to steric bulk.
- Synthetic Yields : Reactions with 2-fluorobenzoyl chloride proceed quantitatively (100% yield), whereas bulkier or less reactive acyl chlorides (e.g., 2-chlorobenzoyl chloride) yield <50%, highlighting steric and electronic effects .
Core Structure Modifications
Variations in the fused ring system (e.g., cyclohepta[b]thiophene vs. benzo[b]thiophene) alter conformational flexibility and electronic properties:
- Cyclohepta[b]thiophene : The seven-membered ring introduces moderate ring strain, favoring boat or twist-boat conformations. This increases accessibility for electrophilic substitution at the thiophene moiety compared to six-membered analogues .
- Benzo[b]thiophene Derivatives: describes ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which lacks the cycloheptane ring. The smaller fused system may enhance planarity, affecting π-π interactions in biological targets .
Spectral Characterization
- ¹H-NMR : The target compound’s triethoxy groups would produce distinct signals at δ 1.30–1.45 (CH₃ of ethyl), δ 4.0–4.5 (OCH₂), and δ 6.5–7.5 (triethoxybenzoyl aromatic protons).
- 13C-NMR : Expected peaks include δ 165–170 (ester and amide carbonyls) and δ 60–70 (ethoxy carbons) .
Biological Activity
Ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure combines a cyclohepta[b]thiophene core with an ethyl ester and an amine group, enhanced by a triethoxybenzoyl moiety. This article explores the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₅N₃O₅S, with a molecular weight of approximately 463.58 g/mol. It is soluble in methanol and ethanol, which facilitates its use in various chemical reactions and biological assays.
Pharmacological Properties
Research indicates that compounds with similar thiophene structures exhibit a broad spectrum of biological activities including:
- Anti-inflammatory : Thiophene derivatives have shown potential in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.
- Antimicrobial : Compounds in this class have demonstrated effectiveness against various bacterial strains and fungi.
- Anticonvulsant : Certain thiophene derivatives have been linked to anticonvulsant activity through modulation of neurotransmitter systems.
- Antidepressant : Similar compounds have been explored for their potential antidepressant effects via interactions with serotonin receptors.
Structure-Activity Relationship (SAR)
The presence of the triethoxybenzoyl moiety enhances the compound's reactivity and solubility properties, which may contribute to its biological activity. The cyclohepta[b]thiophene core is crucial for maintaining the structural integrity necessary for biological interactions.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 2-amino-5,6-dihydrobenzo[b]thiophene-3-carboxylate | Benzo[b]thiophene core | Simpler structure; lower molecular weight |
| Methyl 2-amino-5-(3-methylphenyl)-4H-thiophenes | Substituted thiophenes | Enhanced solubility; different biological activity |
| Diethyl 3-methyl-5-(3-nitrophenyl)-2-thiophenecarboxylate | Nitro-substituted thiophenes | Potentially higher reactivity due to electron-withdrawing groups |
This table illustrates how variations in structure can lead to differences in biological activity and pharmacological efficacy.
Case Studies
- Anti-inflammatory Activity : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiophene derivatives and evaluated their anti-inflammatory effects in vitro. The results indicated that specific modifications to the thiophene ring significantly enhanced anti-inflammatory activity ( ).
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of thiophene derivatives found that compounds similar to this compound exhibited notable activity against resistant strains of bacteria ( ).
- Neuropharmacological Effects : A study focused on the neuropharmacological properties of thiophene derivatives suggested that they could modulate neurotransmitter systems effectively. This opens avenues for exploring their potential as antidepressants ( ).
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of solvents (e.g., DMF or DMSO for solvation efficiency ), temperature control (reflux conditions for cyclization ), and catalysts (acetic acid for condensation reactions ). Purification via reverse-phase HPLC with gradients (e.g., MeCN:H₂O) is critical for isolating high-purity products . Monitoring reaction progress using TLC or NMR ensures intermediate stability and minimizes side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on aromatic proton shifts (δ 6.5–8.5 ppm for thiophene and benzoyl groups) and carbonyl carbons (δ 165–175 ppm) .
- IR Spectroscopy : Identify C=O stretches (~1700 cm⁻¹), N-H bends (~3300 cm⁻¹), and S-C vibrations (~700 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via HRMS, observing fragmentation patterns of the triethoxybenzoyl and cycloheptathiophene moieties .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles) and respiratory protection to avoid inhalation of particulates .
- Store in inert, dry conditions (argon atmosphere, desiccants) to prevent hydrolysis of ester groups .
- Dispose of waste via approved chemical disposal services, avoiding aqueous release due to potential ecotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving similar thiophene derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or concentration ranges). Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity ) and validate results across multiple models. Computational docking studies can clarify target-binding inconsistencies, such as interactions with kinase domains vs. membrane receptors .
Q. What strategies are recommended for analyzing the structure-activity relationship (SAR) of this compound when modifying substituents?
- Methodological Answer :
- Functional Group Swaps : Replace the triethoxybenzoyl group with other acyl moieties (e.g., nitro or methoxy variants) to assess pharmacokinetic impacts .
- Bioisosteric Replacement : Substitute the cycloheptathiophene core with cyclopenta[b]thiophene to evaluate ring size effects on solubility and target affinity .
- In Silico Modeling : Use tools like AutoDock to predict binding energies with biological targets (e.g., COX-2 or EGFR) .
Q. How does the 3,4,5-triethoxybenzoyl group influence pharmacokinetic properties compared to other acylated derivatives?
- Methodological Answer : The triethoxy group enhances lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility. Comparative studies with methyl or cyano-substituted analogs show slower metabolic degradation due to steric hindrance from ethoxy groups . Phase I metabolite profiling (e.g., CYP450 assays) is recommended to assess hepatic stability .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly when using different solvent systems for this compound?
- Methodological Answer : Polar aprotic solvents (DMF) favor nucleophilic acyl substitution but may promote ester hydrolysis under prolonged heating. Non-polar solvents (toluene) reduce side reactions but require higher temperatures for cyclization . Yield discrepancies can be mitigated by optimizing reaction time and solvent polarity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
